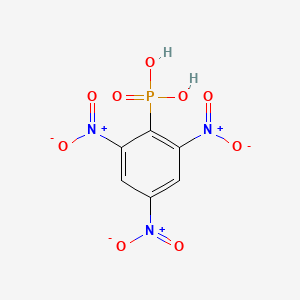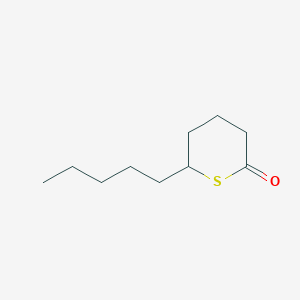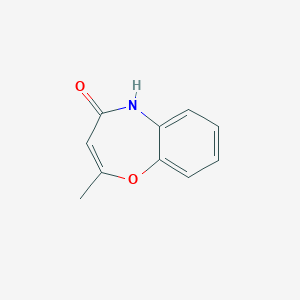![molecular formula C11H18NO3P B12565814 Diethyl [2-(pyridin-3-yl)ethyl]phosphonate CAS No. 261958-75-2](/img/structure/B12565814.png)
Diethyl [2-(pyridin-3-yl)ethyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [2-(pyridin-3-yl)ethyl]phosphonate is an organophosphorus compound with the molecular formula C₁₁H₁₈NO₃P It is characterized by the presence of a phosphonate group attached to a pyridine ring via an ethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-(pyridin-3-yl)ethyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable pyridine derivative. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide containing the pyridine moiety under reflux conditions. The reaction proceeds as follows:
(C₂H₅O)₂P(O)H+BrCH₂CH₂C₅H₄N→(C₂H₅O)₂P(O)CH₂CH₂C₅H₄N+HBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction efficiency and facilitate the separation of the product from the reaction mixture.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [2-(pyridin-3-yl)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Piperidine derivatives.
Substitution: Various alkyl or aryl phosphonates.
Wissenschaftliche Forschungsanwendungen
Diethyl [2-(pyridin-3-yl)ethyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure and function of natural phosphates.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors or as part of prodrug strategies.
Industry: Utilized in the production of flame retardants, plasticizers, and other materials requiring phosphorus-containing compounds.
Wirkmechanismus
The mechanism of action of diethyl [2-(pyridin-3-yl)ethyl]phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic the phosphate group in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable complexes with the active site of the enzyme, preventing the normal substrate from binding and undergoing catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl [2-(pyridin-2-yl)ethyl]phosphonate
- Diethyl [2-(pyridin-4-yl)ethyl]phosphonate
- Diethyl [2-(2,3,5-trimethyl-1(2H)-pyridinyl)phosphonate
Uniqueness
Diethyl [2-(pyridin-3-yl)ethyl]phosphonate is unique due to the position of the pyridine ring, which can influence its reactivity and interaction with biological targets. The 3-position of the pyridine ring allows for specific interactions that may not be possible with other isomers, making it a valuable compound for targeted applications in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
261958-75-2 |
|---|---|
Molekularformel |
C11H18NO3P |
Molekulargewicht |
243.24 g/mol |
IUPAC-Name |
3-(2-diethoxyphosphorylethyl)pyridine |
InChI |
InChI=1S/C11H18NO3P/c1-3-14-16(13,15-4-2)9-7-11-6-5-8-12-10-11/h5-6,8,10H,3-4,7,9H2,1-2H3 |
InChI-Schlüssel |
VVJAMGPWZVEKAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CCC1=CN=CC=C1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S)-4-[(Benzylsulfanyl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B12565735.png)



![6-(4-Methylphenyl)-3-(4-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12565754.png)


![2-[(1R)-cyclohept-2-en-1-yl]-4-methoxyphenol](/img/structure/B12565794.png)
![2,2'-Dipentyl[1,1'-bi(cyclopentane)]-3,3'-dione](/img/structure/B12565801.png)
![{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12565809.png)
![1-(Benzylsulfanyl)-4-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B12565815.png)


![4-Methyl-1,3-diphenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12565823.png)
